molecular formula C19H13ClN2O B2410154 1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile CAS No. 339108-92-8

1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile

Cat. No.: B2410154
CAS No.: 339108-92-8
M. Wt: 320.78
InChI Key: RMVTXWANEIZOEW-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a 2-chlorobenzyl group at position 1, a phenyl group at position 6, and a 2-oxo moiety.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-17-9-5-4-8-16(17)13-22-18(14-6-2-1-3-7-14)11-10-15(12-21)19(22)23/h1-11H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVTXWANEIZOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide. This can lead to the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including:

  • A549 Cells : In vitro studies showed that the compound significantly reduces cell viability in A549 human lung adenocarcinoma cells at concentrations around 100 µM.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation markers.

Table 1: Anticancer Activity Summary

Cell LineConcentration (µM)Observed Effect
A549 (Lung Cancer)100Significant reduction in viability
MCF7 (Breast Cancer)50Moderate cytotoxicity observed
HeLa (Cervical Cancer)75Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notable findings include:

  • Inhibition of Bacterial Growth : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.

Table 2: Antimicrobial Efficacy

PathogenConcentration (µM)Observed Effect
Staphylococcus aureusVariesEffective growth inhibition
Klebsiella pneumoniaeVariesEffective growth inhibition
Escherichia coliVariesModerate inhibition observed

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the pyridine ring through cyclization reactions.
  • Introduction of the chlorophenyl and carbonitrile groups via electrophilic substitution reactions.

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anticancer Properties : A recent study published in a peer-reviewed journal detailed the effects of this compound on various cancer cell lines, confirming its role as a promising anticancer agent.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties, showing its effectiveness against resistant strains of bacteria, suggesting potential for therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 1, 2, and 6 of the pyridine core, which influence molecular weight, lipophilicity (LogP), and bioactivity.

Table 1: Comparison of Structural and Computed Properties
Compound Name Substituents (Position 1) Substituents (Position 6) Molecular Weight XLogP3 Notable Features
Target Compound 2-Chlorobenzyl Phenyl ~350 (estimated) ~4.5 Balanced lipophilicity, no sulfur
1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 2-Chloro-6-fluorobenzyl 4-Chlorophenyl 373.22 4.8 Higher halogen content, increased LogP
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Benzyl 4-Chlorophenyl ~390 (estimated) ~5.0 Methylsulfanyl group enhances polarity
1-Ethyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Ethyl Phenyl ~250 (estimated) ~3.0 Lower LogP, simpler alkyl chain
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile H (unsubstituted) 3-Chlorophenyl ~260 (estimated) ~3.5 Minimal substitution, moderate LogP

Key Observations :

  • Aryl vs. Alkyl Substituents : Replacing the 2-chlorobenzyl group with ethyl (as in ) reduces molecular weight and LogP, likely altering pharmacokinetics (e.g., faster renal clearance).
Antibacterial Potential:
  • highlights pyridine-3-carbonitrile derivatives with 6-(chlorothiophenyl) substitutions exhibiting antibacterial activity against Gram-positive bacteria. The target compound’s phenyl group at position 6 may reduce efficacy compared to chlorothiophenyl analogs but could lower cytotoxicity .
  • Compounds like DMPI and CDFII (indole derivatives with chlorophenyl groups) show synergism with carbapenems against MRSA, suggesting halogenated aromatic groups enhance antimicrobial activity .
Cytotoxicity and Selectivity:
  • The methylsulfanyl group in may improve selectivity by modulating electron distribution, though direct cytotoxicity data is unavailable.
  • Higher LogP values (e.g., 4.8 in ) correlate with increased cell membrane interaction but may also elevate off-target effects .

Biological Activity

1-[(2-Chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3OC_{18}H_{14}ClN_{3}O. Its structure features a pyridine ring substituted with a chlorophenyl group and a carbonitrile functional group, which may contribute to its biological properties.

Synthesis

The compound can be synthesized via various methods, typically involving the reaction of appropriate pyridine derivatives with chlorobenzyl halides and subsequent cyclization reactions. The synthesis pathway often includes steps such as:

  • Formation of the pyridine ring.
  • Introduction of the chlorobenzyl group.
  • Cyclization to form the final product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus fumigatus .

Anticancer Potential

Research has shown that derivatives of pyridine compounds possess anticancer properties. A study focused on the inhibition of specific cancer cell lines revealed that these compounds could induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to increased DNA damage in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the potential for developing this compound as a therapeutic agent in oncology .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on Candida albicans
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits specific cancer-related enzymes

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